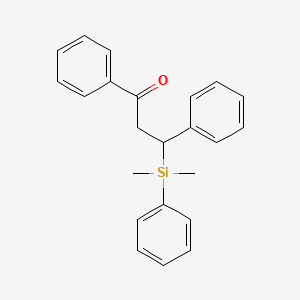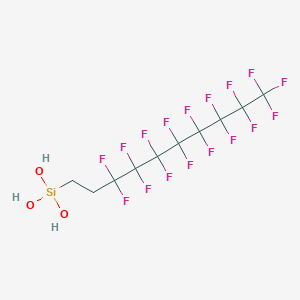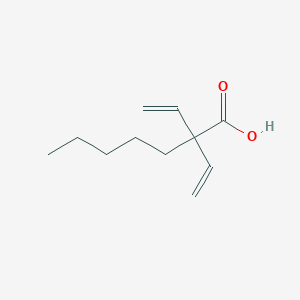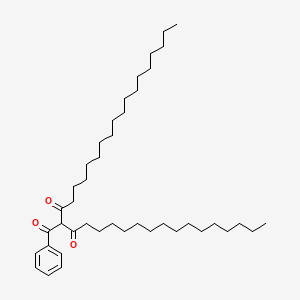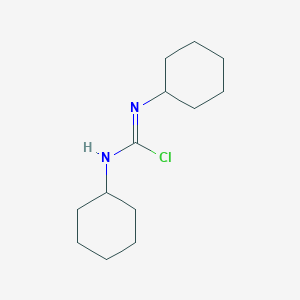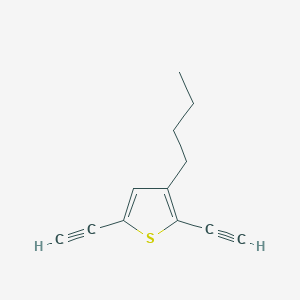
3-Butyl-2,5-diethynylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-2,5-diethynylthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2,5-diethynylthiophene typically involves the following steps:
Bromination: 3-Butylthiophene is brominated using bromine in acetic acid to yield 3-butyl-2,5-dibromothiophene.
Sonogashira Coupling: The dibromide is then subjected to Sonogashira coupling with trimethylsilylacetylene in the presence of a palladium catalyst and copper(I) iodide. This reaction forms 3-butyl-2,5-bis(trimethylsilyl)ethynylthiophene.
Deprotection: The trimethylsilyl groups are removed using potassium hydroxide in methanol, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-2,5-diethynylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Coupling Reactions: The ethynyl groups can participate in coupling reactions such as Glaser coupling to form diynes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.
Coupling Reactions: Copper(I) salts and bases like pyridine are typically employed in Glaser coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated thiophenes.
Coupling Reactions: Symmetrical diynes.
Aplicaciones Científicas De Investigación
3-Butyl-2,5-diethynylthiophene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers due to its conjugated structure.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Photovoltaics: The compound is explored for use in organic solar cells as a component of the active layer.
Biological Research: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 3-Butyl-2,5-diethynylthiophene in various applications involves its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in organic electronics and photovoltaics. The ethynyl groups facilitate coupling reactions, allowing for the formation of extended conjugated systems .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diethynylthiophene: Lacks the butyl group, resulting in different solubility and electronic properties.
3-Butylthiophene: Lacks the ethynyl groups, making it less suitable for coupling reactions.
2,3,5-Triethynylthiophene:
Uniqueness
3-Butyl-2,5-diethynylthiophene is unique due to the presence of both butyl and ethynyl groups, which confer distinct solubility, reactivity, and electronic properties. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
116954-14-4 |
|---|---|
Fórmula molecular |
C12H12S |
Peso molecular |
188.29 g/mol |
Nombre IUPAC |
3-butyl-2,5-diethynylthiophene |
InChI |
InChI=1S/C12H12S/c1-4-7-8-10-9-11(5-2)13-12(10)6-3/h2-3,9H,4,7-8H2,1H3 |
Clave InChI |
BQFYUGBVVWKQGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(SC(=C1)C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
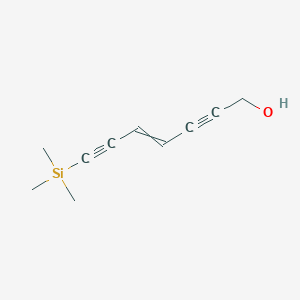
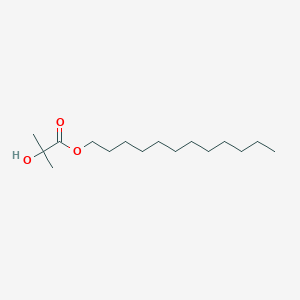
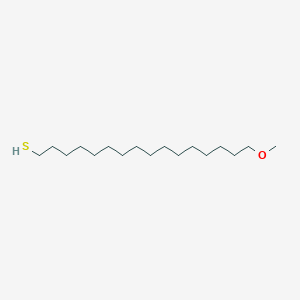
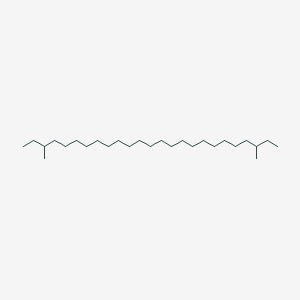
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)
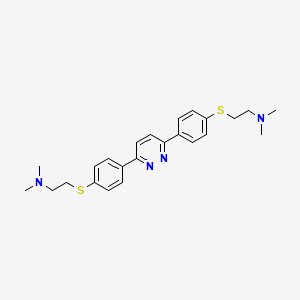
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
